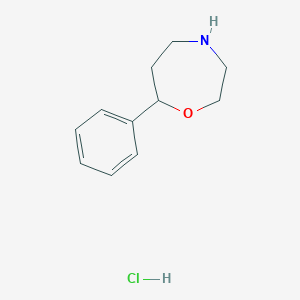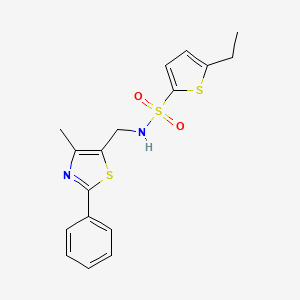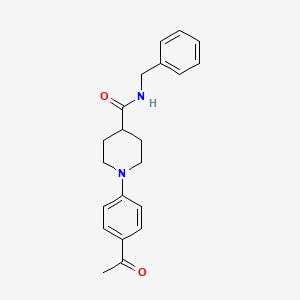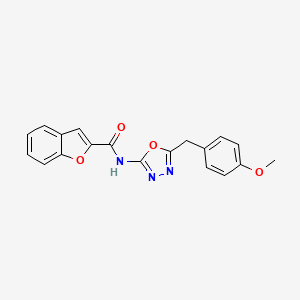
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological significance, such as inhibitors of stearoyl-CoA desaturase-1, antimicrobial agents, and compounds with specific optical properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of 1,3,4-oxadiazole derivatives, which are typically synthesized from carboxylic acids and hydrazides or through cyclization reactions involving appropriate precursors. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was achieved from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . This suggests that a similar approach could be used for the synthesis of this compound, with appropriate modifications to the starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography has also been employed to determine the spatial structure of these compounds, as seen in the analysis of a 5-phenyl-1,2,4-oxadiazole-3-carboxamide intermediate . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring and the nature of the fused benzofuran moiety. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to a 5-phenyl-1,2,4-oxadiazole-3-carboxamide intermediate indicates that oxadiazole compounds can participate in nucleophilic substitution reactions . This information could be relevant when considering the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as their optical properties, have been studied. The absorption and emission spectra of these compounds can vary depending on the substituents present, which affects their potential applications in materials science . The antimicrobial and cytotoxicity profiles of benzofuran-oxadiazole compounds have also been evaluated, demonstrating their potential as therapeutic agents . These properties would be important to consider when analyzing this compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One study focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial properties. These compounds, including derivatives similar to N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, have been synthesized and assessed for their ability to inhibit microbial growth. The research indicates that such derivatives possess significant antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis and Characterization
Another aspect of scientific research involves the synthesis and characterization of these compounds. Studies have described various methods for synthesizing benzofuran and oxadiazole derivatives, providing insights into the chemical processes and the structural analysis of these compounds. This research is fundamental for understanding the chemical properties and potential applications of such derivatives in different fields, including pharmaceuticals and materials science (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).
Potential Therapeutic Applications
Further research into the biological activity of this compound derivatives has shown promising results in various therapeutic areas. For instance, some studies have explored their potential as monoamine oxidase inhibitors, highlighting their relevance in treating neurodegenerative diseases such as Parkinson's disease. The compounds demonstrated significant inhibitory activity, suggesting their potential in developing new treatments for such conditions (Dawbaa, Evren, Sağlık, GUNDOGDU-KARABURUN, & Karaburun, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been investigated for their antifungal potential , suggesting that the compound may interact with targets involved in fungal growth and development.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .
Eigenschaften
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17-21-22-19(26-17)20-18(23)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZJFWZJWDAWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)



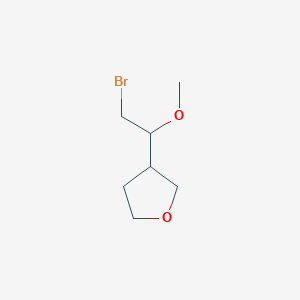
![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

